N1-(oxetan-3-yl)benzene-1,3-diamine

Medicinal Chemistry Physicochemical Properties Solubility Enhancement

Medicinal chemistry teams often face poor solubility and rapid metabolic clearance in kinase inhibitor leads. N1-(oxetan-3-yl)benzene-1,3-diamine directly addresses these limitations as a privileged heterocyclic building block. The oxetane moiety can increase aqueous solubility by 4- to >4000-fold over gem-dimethyl analogs, while serving as a stable bioisostere for metabolically labile carbonyl groups. The unique 1,3-diamine substitution pattern on the benzene core provides a distinct geometric vector for exploring novel hinge-binding motifs. This scaffold enables efficient synthesis of focused kinase inhibitor libraries with potentially superior pharmacokinetic profiles.

Molecular Formula C9H12N2O
Molecular Weight 164.2
CAS No. 1456595-17-7
Cat. No. B6209527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(oxetan-3-yl)benzene-1,3-diamine
CAS1456595-17-7
Molecular FormulaC9H12N2O
Molecular Weight164.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-(oxetan-3-yl)benzene-1,3-diamine: Versatile Scaffold


N1-(oxetan-3-yl)benzene-1,3-diamine is a heterocyclic building block characterized by a central benzene-1,3-diamine core substituted with an oxetane ring. This compound serves as a versatile scaffold in drug discovery, primarily as a precursor for kinase inhibitors [1]. The presence of the strained oxetane moiety is known to significantly modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, making it a privileged motif in medicinal chemistry [2]. Its molecular formula is C9H12N2O, with a molecular weight of 164.20 g/mol .

Workflow Kinase inhibitor design and library synthesis
Selection Oxetane-substituted meta-phenylenediamine scaffold
Use Context Supports solubility and metabolic stability optimization in lead series Class-level property modulation; target-specific validation advised

N1-(oxetan-3-yl)benzene-1,3-diamine Differentiation


The unique meta-diamine substitution pattern on the benzene ring, combined with the specific electronic and steric effects of the oxetane group, confers a distinct profile that cannot be replicated by simpler analogs like unsubstituted benzene-1,3-diamine or even regioisomers such as 4-(oxetan-3-yl)benzene-1,2-diamine. Literature indicates that oxetane substitution can profoundly alter aqueous solubility by a factor of 4 to over 4000 and significantly enhance metabolic stability compared to gem-dimethyl or carbonyl group replacements [1]. Furthermore, the meta-position of the amines offers a different vector for molecular growth compared to ortho- or para-substituted variants, which directly impacts the geometry and binding interactions of the resulting kinase inhibitors [2]. Therefore, generic substitution risks losing these tailored property enhancements, which are critical for the successful optimization of lead compounds.

Oxetane removal or replacement
Replacing the oxetane with gem-dimethyl or carbonyl groups may shift solubility and metabolic stability profiles away from reported oxetane-modulated behavior.
Regioisomer interchange
Ortho- or para-substituted phenylenediamine isomers offer different molecular vectors; geometry-dependent target interactions may not transfer directly.
Generic benzene-1,3-diamine
Lacks the oxetane ring's property-enhancing effects; the reported solubility and lipophilicity balance may not be reproduced.

N1-(oxetan-3-yl)benzene-1,3-diamine: Key Evidence


Oxetane vs. gem-Dimethyl: Solubility Benefit

The incorporation of an oxetane ring into a molecular scaffold is associated with a significant increase in aqueous solubility compared to traditional lipophilic groups. When replacing a gem-dimethyl group, the oxetane moiety has been shown to increase aqueous solubility by a factor ranging from 4 to over 4000 [1]. This class-level effect is a key differentiator for N1-(oxetan-3-yl)benzene-1,3-diamine over simpler, unsubstituted or alkyl-substituted aniline derivatives.

Oxetane vs. gem-Dimethyl
Class-level
Reported 4- to >4000-fold aqueous solubility increase
Supports solubility-driven scaffold selection for lead optimization
Class-level inference; verify in target chemical context
Medicinal Chemistry Physicochemical Properties Solubility Enhancement

Oxetane Bioisostere for Metabolic Stability

Oxetanes are recognized as non-classical bioisosteres of carbonyl groups due to their high polarity and hydrogen-bond accepting capacity [1]. Critically, replacing a metabolically labile carbonyl group with an oxetane ring has been shown to reduce the rate of metabolic degradation in most cases [2]. This suggests that drug candidates derived from N1-(oxetan-3-yl)benzene-1,3-diamine are likely to exhibit superior metabolic stability compared to those containing analogous carbonyl or gem-dimethyl functionalities.

Oxetane Bioisostere
Class-level
Reduced metabolic degradation rate observed for carbonyl/gem-dimethyl replacement
Supports metabolic stability screening of oxetane-containing leads
Qualitative observation; target-specific validation recommended
Medicinal Chemistry Drug Metabolism Bioisosteres

meta-Phenylenediamine vs. Other Regioisomers

N1-(oxetan-3-yl)benzene-1,3-diamine (meta-substituted) presents a distinct vector for molecular growth compared to its ortho- (e.g., CAS 1380292-62-5) or para-substituted regioisomers. This geometric difference directly influences the three-dimensional arrangement of the resulting molecule and its interaction with biological targets such as kinase hinge regions [1]. The specific substitution pattern is a critical factor in scaffold design and cannot be interchanged with other isomers without altering the molecule's shape and binding properties.

meta- vs. ortho/para Regioisomers
Cross-study
Distinct exit vector geometry for 1,3-disubstitution vs. ortho/para patterns
Enables diverse molecular design for kinase hinge-binding selectivity studies
Structural basis; geometry-dependent target interactions require experimental verification
Medicinal Chemistry Chemical Synthesis Scaffold Design

Predicted Lipophilicity (XLogP3) Profile

The predicted lipophilicity (XLogP3) of a closely related analog, N1-(oxetan-3-yl)benzene-1,4-diamine, is reported to be 0.9 [1]. This value provides a quantitative benchmark for the class of oxetane-substituted phenylenediamines, suggesting a favorable balance between hydrophilicity and lipophilicity, which is often associated with good membrane permeability and oral bioavailability. This contrasts with unsubstituted benzene-1,3-diamine, which is highly polar and may suffer from poor permeability.

Predicted Lipophilicity
Data to verify
XLogP3 ≈ 0.9 for a close oxetane-phenylenediamine analog
Indicates a favorable lipophilicity balance for membrane permeability screening
Computational prediction; confirm experimentally
Physicochemical Properties Drug-likeness ADME

Key Applications of N1-(oxetan-3-yl)benzene-1,3-diamine


Kinase Inhibitor Synthesis with Enhanced Solubility

Based on the well-documented solubility-enhancing properties of the oxetane group (4- to >4000-fold increase over gem-dimethyl groups) [1], N1-(oxetan-3-yl)benzene-1,3-diamine is an ideal building block for the synthesis of kinase inhibitor libraries. Its use as a hinge-binding motif precursor can lead to lead candidates with significantly better aqueous solubility profiles, addressing a common limitation in kinase drug development [2].

Metabolic Stability Optimization in Lead Compounds

The established role of oxetanes as stable bioisosteres for labile carbonyl groups [1] makes this compound a strategic choice for medicinal chemists aiming to improve the metabolic stability of a lead series. By incorporating N1-(oxetan-3-yl)benzene-1,3-diamine, researchers can replace metabolically vulnerable moieties, potentially leading to drug candidates with longer half-lives and improved pharmacokinetic profiles [2].

Novel Chemical Space via meta-Scaffold

The unique 1,3-disubstitution pattern of the benzene core [1] provides a distinct geometric vector not offered by ortho- or para- isomers [2]. This makes N1-(oxetan-3-yl)benzene-1,3-diamine a valuable scaffold for exploring new chemical space and achieving novel binding modes in drug targets, particularly for designing kinase inhibitors with unique selectivity profiles.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Oxetane-containing scaffold for solubility modulation
Aqueous solubility assay and formulation screening
Lead optimization with metabolic stability focus
Non-classical bioisostere of labile carbonyl groups
Microsomal stability and metabolite profiling
Exploration of novel kinase inhibitor chemotypes
meta-Phenylenediamine core for distinct vector geometry
Kinase selectivity panel and co-crystal structure analysis

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